molecular formula C19H24F2N2O3 B5651462 2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5651462
M. Wt: 366.4 g/mol
InChI Key: YPKLWVTWQZIVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spirocyclic compounds. This compound has been studied for its potential applications in scientific research due to its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of 2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to exhibit various biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments is its unique chemical structure and properties. This compound has been shown to exhibit various biological activities, making it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis.

Future Directions

There are several future directions for the study of 2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one. One of the main areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent and selective drug candidates.

Synthesis Methods

The synthesis of 2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one involves several steps. The first step involves the preparation of 3,5-difluorobenzylamine, which is then reacted with 2-methoxypropanoyl chloride to form 2-methoxy-N-(3,5-difluorobenzyl)propanamide. This compound is then reacted with 1,3-dibromopropane to form the spirocyclic compound 2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one.

Scientific Research Applications

2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, antimicrobial, and antitumor activities in preclinical studies.

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O3/c1-13(26-2)18(25)22-5-3-19(4-6-22)10-17(24)23(12-19)11-14-7-15(20)9-16(21)8-14/h7-9,13H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKLWVTWQZIVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC(=CC(=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one

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